

Spectroscopic Profile of 1-Ethynyl-3,5-difluorobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethynyl-3,5-difluorobenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-Ethynyl-3,5-difluorobenzene** (CAS Number: 151361-87-4). The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide includes tabulated spectral data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the molecule's structural properties.

Chemical Structure and Properties

1-Ethynyl-3,5-difluorobenzene is an aromatic compound with the molecular formula $C_8H_4F_2$ and a molecular weight of 138.11 g/mol. Its structure consists of a benzene ring substituted with an ethynyl group and two fluorine atoms at the 3 and 5 positions. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures.

Caption: Chemical structure of **1-Ethynyl-3,5-difluorobenzene**.

Spectroscopic Data

The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Ethynyl-3,5-difluorobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR data for **1-Ethynyl-3,5-difluorobenzene**.

Table 1: ^1H NMR Data for **1-Ethynyl-3,5-difluorobenzene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Data for **1-Ethynyl-3,5-difluorobenzene**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **1-Ethynyl-3,5-difluorobenzene** are presented in Table 3.

Table 3: IR Data for **1-Ethynyl-3,5-difluorobenzene**

Wavenumber (cm^{-1})	Assignment
Data not available in search results	

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for **1-Ethynyl-3,5-difluorobenzene**

m/z	Relative Intensity (%)	Assignment
Data not available in search results		

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented. These can be adapted for the specific instrumentation used.

NMR Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for ^1H NMR and 75-125 MHz for ^{13}C NMR.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-Ethynyl-3,5-difluorobenzene** in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single peaks for each unique carbon atom.
- **Data Processing:** The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** For a liquid sample like **1-Ethynyl-3,5-difluorobenzene**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

- **Data Acquisition:** A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. Then, the spectrum of the sample is acquired over a typical range of 4000-400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

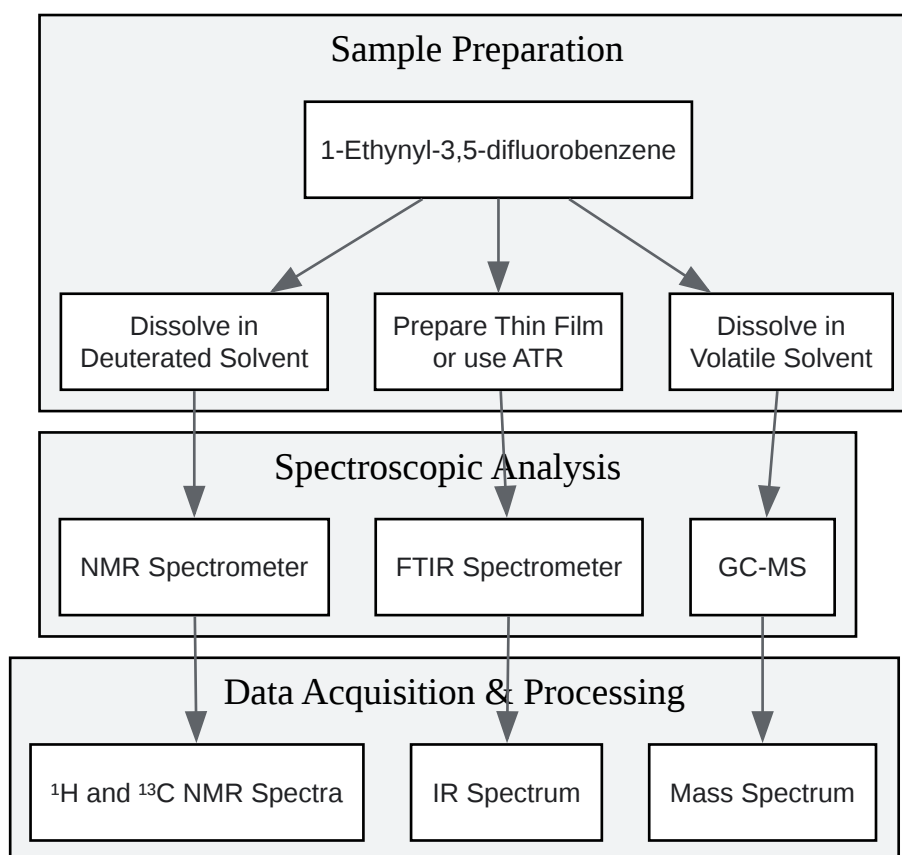
Mass Spectrometry (MS)

Mass spectra are commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI).

- **Sample Preparation:** Prepare a dilute solution of **1-Ethynyl-3,5-difluorobenzene** in a volatile organic solvent (e.g., dichloromethane, hexane).
- **GC Separation:** Inject the sample into the GC, where it is vaporized and separated from any impurities on a capillary column.
- **MS Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow and Structural Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and highlight the key structural features of **1-Ethynyl-3,5-difluorobenzene** relevant to its spectroscopic data.



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